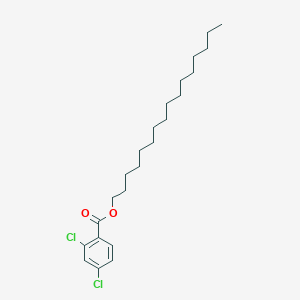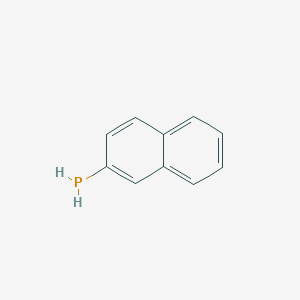![molecular formula C18H23N3O4S B14219028 {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine CAS No. 823780-86-5](/img/structure/B14219028.png)
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine typically involves multiple steps. One common method includes the reaction of 4-(morpholine-4-sulfonyl)phenol with 1,3-dibromobenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor in biochemical assays, particularly targeting enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine involves its interaction with specific molecular targets. For instance, it may bind to the active site of an enzyme, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- {4-(Morpholine-4-sulfonyl)phenoxy}acetic acid
- {4-(Morpholine-4-sulfonyl)phenoxy}ethanol
- {4-(Morpholine-4-sulfonyl)phenoxy}propane
Uniqueness
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is unique due to its specific structural features, such as the presence of two methanamine groups and the phenylene linkage
Properties
CAS No. |
823780-86-5 |
|---|---|
Molecular Formula |
C18H23N3O4S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[3-(aminomethyl)-2-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C18H23N3O4S/c19-12-14-2-1-3-15(13-20)18(14)25-16-4-6-17(7-5-16)26(22,23)21-8-10-24-11-9-21/h1-7H,8-13,19-20H2 |
InChI Key |
HBMWODYSRKWYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


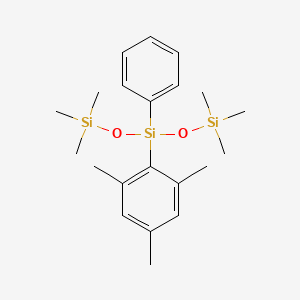
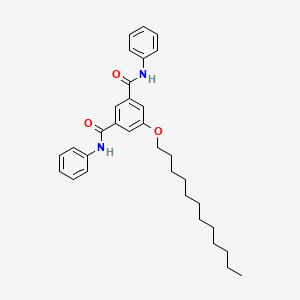
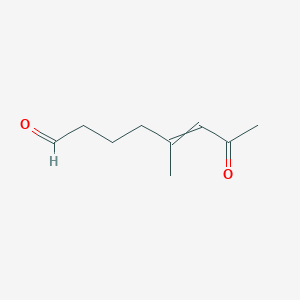
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
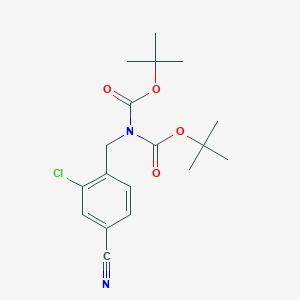
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
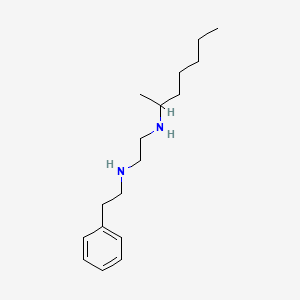
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
